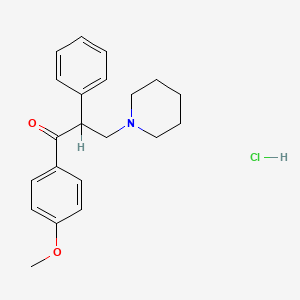![molecular formula C19H20N2O2 B5249221 N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5249221.png)
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoxazole ring substituted with a 4-methylphenyl group and a pentanamide side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution with 4-Methylphenyl Group:
Attachment of Pentanamide Side Chain: The final step involves the acylation of the benzoxazole derivative with pentanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide can be compared with other benzoxazole derivatives, such as:
2-(4-methylphenyl)benzoxazole: Lacks the pentanamide side chain, which may affect its biological activity and solubility.
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide: Contains a chlorine substituent instead of a methyl group, which can influence its reactivity and interactions with biological targets.
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]pentanamide: Features a methoxy group, which may alter its electronic properties and pharmacokinetic profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanamide side chain, which can confer distinct biological and chemical properties.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-5-18(22)20-15-10-11-17-16(12-15)21-19(23-17)14-8-6-13(2)7-9-14/h6-12H,3-5H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZNGDWGMLDTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
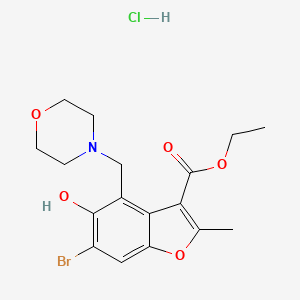
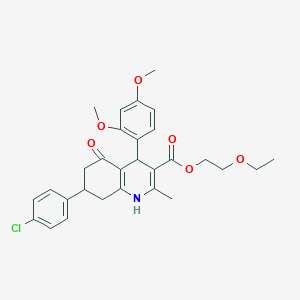
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5249173.png)
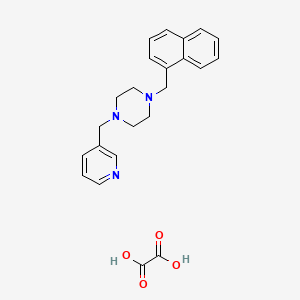
![N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide](/img/structure/B5249187.png)
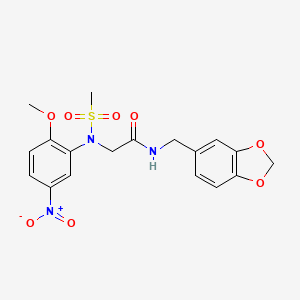
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5249200.png)
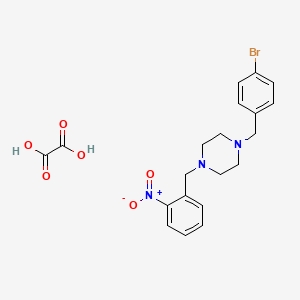
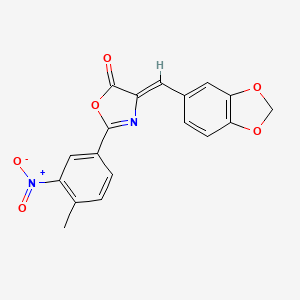
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5249227.png)
![2-[3-(2,3-Dihydroindole-1-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B5249229.png)
![5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5249232.png)
![[1-[5-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol](/img/structure/B5249239.png)
